An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine
An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine
Introduction
1-Methyl-1H-1,2,4-triazole-3,5-diamine, a substituted derivative of guanazole, represents a significant scaffold in medicinal chemistry and materials science. The strategic introduction of a methyl group at the N1 position of the triazole ring can profoundly influence the molecule's physicochemical properties, including its binding affinity to biological targets, solubility, and metabolic stability. This technical guide provides a comprehensive overview of the synthetic pathways to 1-Methyl-1H-1,2,4-triazole-3,5-diamine, intended for researchers, scientists, and drug development professionals. We will delve into the foundational synthesis of the 3,5-diamino-1,2,4-triazole core, followed by an exploration of strategies for its regioselective N-methylation.
Part 1: Synthesis of the Core Scaffold: 3,5-Diamino-1H-1,2,4-triazole (Guanazole)
The most prevalent and economically viable method for the synthesis of the guanazole core involves the condensation of dicyandiamide with a hydrazine salt. This approach is well-documented and offers high yields of the desired product.
Reaction Mechanism: Guanazole Formation
The reaction proceeds through the nucleophilic attack of hydrazine on one of the nitrile carbons of dicyandiamide, followed by an intramolecular cyclization to form the triazole ring. The use of a hydrazine salt, such as hydrazine dihydrochloride, in an aqueous medium has been shown to produce near-theoretical yields[1].
Caption: Synthesis of Guanazole from Dicyandiamide and a Hydrazine Salt.
Experimental Protocol: Synthesis of Guanazole
This protocol is adapted from a well-established patented method[1].
Materials:
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Dicyandiamide
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Hydrazine Dihydrochloride
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Sodium Hydroxide
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Methanol
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Deionized Water
Procedure:
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In a suitable reaction vessel, dissolve dicyandiamide (1 mole equivalent) and hydrazine dihydrochloride (1 mole equivalent) in water.
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Heat the aqueous solution to a temperature in the range of 50-100°C. The reaction is typically complete within a few hours at 50°C or in a few minutes at 100°C[1].
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After the reaction is complete, cool the solution and neutralize the resulting guanazole hydrochloride by adding a solution of sodium hydroxide (2 mole equivalents) in water[1].
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Evaporate the neutralized solution to dryness under reduced pressure.
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Extract the dry residue with boiling methanol.
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Evaporate the methanolic solution to a low volume and filter to collect the guanazole crystals. The reported yield is approximately 97%[1].
| Parameter | Value | Reference |
| Reactant Ratio | 1:1 (Dicyandiamide:Hydrazine Salt) | [1] |
| Solvent | Water | [1] |
| Temperature | 50-100°C | [1] |
| Yield | ~97% | [1] |
Part 2: Regioselective N-Methylation of 3,5-Diamino-1H-1,2,4-triazole
The primary challenge in the synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine lies in the regioselective methylation of the guanazole core. The triazole ring possesses multiple nitrogen atoms (N1, N2, and N4) that can be alkylated, in addition to the two exocyclic amino groups. Achieving methylation specifically at the N1 position requires careful consideration of the reaction conditions and potentially the use of protecting groups.
Approach 1: Direct Methylation of Guanazole
Direct methylation of 3,5-diamino-1,2,4-triazole is a potential route, though it may lead to a mixture of isomers. The regioselectivity of this reaction is influenced by factors such as the choice of methylating agent, base, and solvent. Research by Chernyshev et al. has focused on the regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole, providing a foundation for controlling the alkylation site[2].
A computational and experimental study building on this work suggests that quaternization of 1-substituted 3-amino- and 3,5-diamino-1H-1,2,4-triazoles can occur at the N2 and N4 positions, as well as the exocyclic amino group, leading to low selectivity[3]. To overcome this, a method involving the use of a protecting group on one of the amino groups has been developed for the selective synthesis of 1,4-disubstituted derivatives[3].
Approach 2: Synthesis via Methylhydrazine (A Regioselective Alternative)
A more direct and potentially more regioselective approach involves the construction of the triazole ring with the methyl group already in place. This can be achieved by reacting methylhydrazine with a suitable precursor, such as an N-acyl-S-methylisothiourea. This method has been successfully employed for the synthesis of 1-alkyl-3-amino-5-aryl-1H-[1][4][5]triazoles.
Caption: Alternative regioselective synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine.
Hypothetical Experimental Protocol: Synthesis from Methylhydrazine
This protocol is a proposed adaptation based on the synthesis of related 1-alkyl-3-amino-1,2,4-triazoles.
Materials:
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N-Cyano-S-methylisothiourea (or a suitable N-acyl derivative)
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Methylhydrazine
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Appropriate solvent (e.g., ethanol, isopropanol)
Procedure:
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Dissolve N-cyano-S-methylisothiourea in a suitable alcohol solvent in a reaction flask.
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Add methylhydrazine to the solution. The reaction may be performed at room temperature or with gentle heating to facilitate the reaction.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, the product may precipitate from the reaction mixture upon cooling. If not, the solvent can be removed under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-Methyl-1H-1,2,4-triazole-3,5-diamine.
Part 3: Characterization
The synthesized 1-Methyl-1H-1,2,4-triazole-3,5-diamine should be thoroughly characterized to confirm its structure and purity. The following techniques are recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR should show a characteristic singlet for the N-methyl group, as well as signals for the amino protons and the triazole ring proton (if present, depending on tautomeric form).
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¹³C NMR will show distinct signals for the methyl carbon and the two carbons of the triazole ring.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the amino groups, C-N stretching of the triazole ring, and C-H stretching of the methyl group.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
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Melting Point: A sharp melting point is indicative of a pure compound.
Conclusion
The synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine can be approached through two primary strategies: direct, though potentially non-selective, methylation of the pre-formed 3,5-diamino-1,2,4-triazole core, or a more regioselective construction of the methylated triazole ring using methylhydrazine as a key building block. The choice of synthetic route will depend on the desired scale, purity requirements, and the availability of starting materials. Careful control of reaction conditions and purification techniques are essential to obtain the target compound in high yield and purity. The methodologies and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of novel triazole derivatives for various applications.
References
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
- Roemer, J. J., & Kaiser, D. W. (1953). Preparation of guanazole. U.S. Patent No. 2,648,671. Washington, DC: U.S.
- Chernyshev, V. M., Rakitov, V. A., Astakhov, A. V., Sokolov, A. N., Zemlyakov, N. D., & Taranushich, V. A. (2006). Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole. Russian Journal of Applied Chemistry, 79(4), 624-630.
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Dolzhenko, A. V., Dolzhenko, A. V., & Chui, W. K. (2007). Synthesis of 5,7-diamino[1][4][5]triazolo[1,5-a][4][6][7]triazines via annulation of 1,3,5-triazine ring onto 3(5)-amino-1,2,4-triazoles. HETEROCYCLES, 71(2), 429-444.
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PubChem. (n.d.). 3,5-Diamino-1,2,4-triazole. Retrieved from [Link]
- Cheng, Y. R. (2015).
- Chernyshev, V. M., et al. (2006). Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole. Russian Journal of Applied Chemistry, 79(4), 624–630.
- Kolb, H. C., & Sharpless, K. B. (2003). The growing impact of click chemistry on drug discovery. Drug discovery today, 8(24), 1128-1137.
- Astakhov, A. V., et al. (2014). Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. The Journal of Organic Chemistry, 79(15), 6945-6953.
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